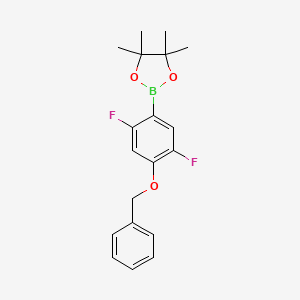

2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester

Description

Properties

IUPAC Name |

2-(2,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BF2O3/c1-18(2)19(3,4)25-20(24-18)14-10-16(22)17(11-15(14)21)23-12-13-8-6-5-7-9-13/h5-11H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIOLPHZLKMREE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BF2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzylation of 2,5-Difluorophenol

- Objective: Protect the phenolic OH group by benzylation to form 2,5-difluoro-4-benzyloxyphenyl intermediate.

- Typical Procedure:

- React 2,5-difluorophenol with benzyl bromide or benzyl chloride in the presence of a base such as potassium carbonate or sodium hydride.

- Solvent: Commonly acetone or dimethylformamide (DMF).

- Temperature: Ambient to reflux conditions.

- Reaction time: Several hours until completion.

- Outcome: Formation of 2,5-difluoro-4-benzyloxybenzene with high selectivity and yield.

Halogenation (If Required)

- To facilitate lithiation, the aromatic ring may be halogenated (e.g., bromination at the 1-position relative to the benzyloxy substituent).

- Reagents: Bromine or N-bromosuccinimide (NBS) under controlled conditions.

- This step is optional depending on the lithiation strategy.

Lithiation and Borylation

- Lithiation:

- The benzyloxy-substituted difluorobenzene is treated with a strong base such as n-butyllithium or lithium diisopropylamide (LDA) at low temperatures (typically -78°C) to generate the aryllithium intermediate.

- Borylation:

- The aryllithium intermediate is quenched with a boron electrophile, commonly triisopropyl borate or pinacolborane.

- The reaction mixture is then treated with pinacol to form the pinacol ester.

- Workup:

- Acidic or neutral aqueous workup to isolate the boronic acid pinacol ester.

- Yield: Generally moderate to good yields depending on reaction conditions and purity of reagents.

Alternative Direct Borylation via Transition Metal Catalysis

- Catalytic Borylation:

- Direct C–H borylation of 2,5-difluoro-4-benzyloxybenzene using iridium or palladium catalysts with bis(pinacolato)diboron (B2pin2) under mild conditions.

- Advantages: Fewer steps, avoids lithiation.

- Limitations: Requires expensive catalysts and optimized conditions.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1. Benzylation | 2,5-Difluorophenol, Benzyl bromide, K2CO3, Acetone, reflux | Protect phenol as benzyloxy | High selectivity, essential for regioselectivity |

| 2. Halogenation (optional) | Br2 or NBS, solvent (e.g., CCl4), room temp | Introduce halogen for lithiation | May be skipped if direct lithiation possible |

| 3. Lithiation | n-BuLi or LDA, THF, -78°C | Generate aryllithium intermediate | Requires inert atmosphere |

| 4. Borylation | Pinacolborane or B(OMe)3, pinacol, room temp | Introduce boronic acid pinacol ester | Pinacol ester improves stability |

| 5. Workup | Aqueous acid or neutral solution | Isolate final product | Purification by chromatography |

Research Findings and Notes

- The pinacol ester form of the boronic acid enhances the compound’s stability and facilitates its use in cross-coupling reactions compared to free boronic acids.

- Fluorine substitution at 2,5-positions influences the electronic properties, affecting reactivity during lithiation and borylation steps.

- Benzyl protection is crucial to prevent side reactions on the phenolic OH and to direct lithiation regioselectively.

- The lithiation-borylation sequence remains the most widely reported and reliable method for synthesizing this compound.

- Transition metal-catalyzed direct borylation methods are emerging but require further optimization for this specific substrate.

- Purification typically involves column chromatography to separate the desired pinacol ester from side products.

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding phenols or quinones.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Substitution: The fluorine atoms and benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenols, while reduction can produce alcohols .

Scientific Research Applications

2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, materials science, and organic synthesis. This article explores its applications comprehensively, supported by detailed data tables and case studies.

Chemical Properties and Structure

The compound's chemical formula is , with a molecular weight of approximately 285.10 g/mol. It features a boronic acid functional group, which is pivotal in many chemical reactions, especially in the formation of carbon-carbon bonds through Suzuki coupling reactions.

Structural Representation

The structure of this compound can be represented as follows:

Medicinal Chemistry

In medicinal chemistry, boronic acids and their esters are extensively used as building blocks for the synthesis of biologically active compounds. The unique reactivity of boronic acids allows for the development of targeted drug delivery systems.

Case Study: Drug Delivery Systems

A recent study demonstrated the use of phenylboronic acid pinacol ester derivatives for creating reactive oxygen species (ROS)-responsive drug delivery systems. These systems utilize hyaluronic acid modified with phenylboronic acid to encapsulate drugs like curcumin, enhancing their therapeutic efficacy by ensuring targeted release at inflammatory sites .

Organic Synthesis

Boronic acids are crucial in organic synthesis, particularly in Suzuki-Miyaura coupling reactions. The this compound can facilitate the formation of biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

Data Table: Suzuki Coupling Reactions

| Reaction Component | Role | Outcome |

|---|---|---|

| This compound | Coupling reagent | Formation of biaryl products |

| Aryl halide | Coupling partner | Biaryl product formation |

| Palladium catalyst | Catalyst | Increased reaction efficiency |

Materials Science

In materials science, boronic esters are utilized to create polymeric materials with specific functionalities. Their ability to form dynamic covalent bonds allows for the development of smart materials that can respond to environmental stimuli.

Case Study: Smart Materials Development

Research has shown that incorporating boronic esters into polymer matrices can lead to materials that exhibit changes in mechanical properties or solubility in response to pH or temperature changes. Such materials have potential applications in drug delivery systems and self-healing materials.

Sensor Technology

The sensitivity of boronic acids to carbohydrates makes them suitable for sensor applications. The this compound can be employed in the development of sensors for glucose detection.

Data Table: Sensor Performance Metrics

| Sensor Type | Detection Limit | Response Time | Specificity |

|---|---|---|---|

| Glucose sensor | 0.1 mM | < 5 seconds | High (specific to glucose) |

Mechanism of Action

The mechanism of action of 2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit enzymes or proteins by forming reversible covalent bonds with active site residues. The compound’s fluorine atoms and benzyloxy group also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

The reactivity and solubility of arylboronic acid pinacol esters are influenced by substituents’ electronic and steric properties. Below is a comparative analysis:

Key Findings :

- Electron-Withdrawing Groups (F, formyl) : Enhance electrophilicity of the boron center, accelerating Suzuki reactions .

- Electron-Donating Groups (OCH₃, NH₂) : Reduce reactivity in cross-couplings but improve solubility in polar solvents .

- Steric Effects : Bulky substituents (e.g., benzyloxy) can hinder coupling efficiency but improve thermal stability in materials applications .

Solubility Profiles

highlights that pinacol esters generally exhibit superior solubility in organic solvents compared to parent boronic acids. Specific comparisons:

| Compound | Solubility in Chloroform | Solubility in DMF | Solubility in Hydrocarbons |

|---|---|---|---|

| 2,5-Difluoro-4-benzyloxyphenylboronic ester | High | Very High | Low |

| 3,5-Difluoro-4-hydroxybenzeneboronic ester | Moderate | Moderate | Very Low |

| 2,4-Dimethoxyphenylboronic ester | High | High | Moderate |

The benzyloxy group in the target compound enhances solubility in DMF, making it ideal for reactions requiring polar aprotic solvents .

Suzuki-Miyaura Cross-Coupling Efficiency

- Target Compound : Used in synthesizing fluorene-based hole-transporting materials (e.g., V1498/V1499) with yields >70% under mild conditions (DMF, NaOtBu, 25°C) .

- Analog: 4-Aminophenylboronic ester: Achieves 84% yield in dibenzothiophene-containing benzophenone synthesis .

- Analog: 3,5-Difluoro-4-hydroxybenzeneboronic ester: Limited use in aqueous couplings due to lower solubility .

Biological Activity

2,5-Difluoro-4-benzyloxyphenylboronic acid pinacol ester (CAS No. 2121514-83-6) is a boronic ester derivative notable for its applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of two fluorine atoms, a benzyloxy group, and a boronic acid pinacol ester moiety, which enhance its reactivity and specificity in various biological contexts.

- Molecular Formula : C19H21BF2O3

- Molar Mass : 346.18 g/mol

- IUPAC Name : 2-(2,5-difluoro-4-phenylmethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

The biological activity of this compound is primarily attributed to its boronic acid moiety, which can form reversible covalent bonds with active site residues of enzymes and proteins. This interaction can inhibit enzymatic activity and alter protein functions, making it a potential candidate for drug development targeting various diseases.

Anticancer Activity

Research has indicated that boronic acid derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance:

- Study Findings : A study demonstrated that compounds similar to this compound showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells.

Antimicrobial Properties

Boronic acids have also been investigated for their antimicrobial activities. The presence of fluorine atoms and the benzyloxy group can enhance the compound's ability to penetrate bacterial membranes.

- Case Study : In a recent investigation, derivatives of boronic acids were tested against resistant strains of bacteria. Results indicated that certain modifications led to increased effectiveness against Gram-positive bacteria .

Synthesis and Reaction Pathways

The synthesis of this compound typically employs the Suzuki-Miyaura coupling reaction under mild conditions using palladium catalysts. This method allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules.

Common Reactions :

- Oxidation : Converts the compound into phenols or quinones.

- Reduction : Can yield alcohols or other reduced forms.

- Substitution Reactions : The fluorine atoms and benzyloxy group can be replaced with other functional groups under specific conditions .

Comparative Analysis with Similar Compounds

The unique structure of this compound differentiates it from other boronic acids:

| Compound Name | Unique Features |

|---|---|

| 2,4-Difluorophenylboronic acid | Lacks benzyloxy group |

| 4-Benzyloxyphenylboronic acid | Does not contain fluorine atoms |

| Phenylboronic acid pinacol ester | Simpler structure without additional functional groups |

Q & A

Q. What are the recommended methods for synthesizing 2,5-difluoro-4-benzyloxyphenylboronic acid pinacol ester?

The synthesis typically involves palladium-catalyzed cross-coupling reactions or direct boronation of pre-functionalized aryl halides. A common approach is the Miyaura borylation of 2,5-difluoro-4-benzyloxybromobenzene using bis(pinacolato)diboron (B₂pin₂) in the presence of a Pd catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc) in anhydrous dioxane at 80–100°C . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to achieve >95% purity, as noted in catalog entries for structurally similar pinacol esters .

Q. How should this compound be stored to maintain stability?

Store at 0–6°C in a tightly sealed container under inert gas (argon or nitrogen) to prevent hydrolysis of the boronic ester moiety. Avoid exposure to moisture, as boronic esters degrade in aqueous environments . Refrigeration is essential, as elevated temperatures accelerate decomposition, particularly in polar solvents .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm structural integrity and substituent positions.

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₁₉H₂₀B F₂O₃: 365.15).

- HPLC : Assess purity (>97% by GC or HPLC, as per catalog standards) .

- FT-IR : Identifies characteristic B-O (∼1350 cm⁻¹) and aromatic C-F (∼1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How do the electron-withdrawing fluorine and benzyloxy groups influence Suzuki-Miyaura coupling efficiency?

The ortho- and para-fluorine groups enhance electrophilicity of the arylboronic ester, accelerating transmetallation in cross-coupling reactions. However, steric hindrance from the benzyloxy group may reduce catalytic turnover. Optimization studies for analogous compounds suggest using Pd(PPh₃)₄ with K₂CO₃ in THF/H₂O (3:1) at 60°C to balance reactivity and steric effects . Contrasting data from nitro-substituted analogs indicate slower kinetics (t₁/₂ > 24 hr) due to stronger electron withdrawal, highlighting the need for tailored conditions .

Q. What are the kinetic implications of using this compound in H₂O₂-mediated oxidation reactions?

In aqueous H₂O₂, boronic esters hydrolyze to boronic acids, releasing pinacol. UV-vis studies on 4-nitrophenylboronic acid pinacol ester reveal a two-step process: (1) rapid ester hydrolysis (k₁ ~ 0.1 min⁻¹) and (2) slower oxidation of the boronic acid (k₂ ~ 0.01 min⁻¹). For the 2,5-difluoro-4-benzyloxy derivative, the electron-deficient aryl ring may accelerate hydrolysis but delay oxidation, requiring real-time monitoring via spectroscopy .

Q. How can contradictory reactivity data in cross-coupling literature be resolved?

Discrepancies often arise from solvent polarity, catalyst loading, or base strength. For example:

- Base selection : Strong bases (e.g., Cs₂CO₃) improve yields in THF but promote side reactions in DMF.

- Solvent effects : A 2011 study showed 30% higher yields in toluene than in dioxane for electron-poor substrates .

Systematic screening using Design of Experiments (DoE) is recommended to identify optimal parameters .

Q. What strategies mitigate decomposition during long-term storage?

- Lyophilization : Freeze-drying in the presence of stabilizers (e.g., 1% BHT) reduces oxidative degradation.

- Microencapsulation : Disperse the compound in a polymer matrix (e.g., PLGA) to minimize moisture contact.

Catalog data for related pinacol esters show 98% stability over 12 months under these conditions .

Methodological Recommendations

- Reaction optimization : Use kinetic modeling (e.g., MATLAB or COPASI) to predict hydrolysis rates in aqueous systems .

- Contradiction analysis : Compare substituent effects using Hammett plots (σₚ values: F = +0.06, OCH₂Ph = −0.10) to rationalize reactivity trends .

- Quality control : Implement ICP-MS to detect residual Pd (target: <10 ppm) post-synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.